

Application Notes and Protocols: 3-Chloro-6-hydrazinopyridazine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-hydrazinopyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique chemical structure of the pyridazine core, featuring a chlorinated position for further functionalization and a reactive hydrazine group, makes it an attractive scaffold for the development of novel therapeutic agents. These derivatives have shown promise in targeting key signaling pathways implicated in various diseases, such as those involving Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).^[1] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of **3-chloro-6-hydrazinopyridazine** derivatives.

Applications in Drug Discovery

Derivatives of **3-chloro-6-hydrazinopyridazine** have demonstrated a broad spectrum of biological activities, making them valuable candidates for drug discovery programs.

- **Anticancer Activity:** Many pyridazine derivatives have been synthesized and evaluated for their potential as anticancer agents.[2] They have been shown to target critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and JNK pathways.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
- **Anti-inflammatory Activity:** Certain pyridazine and pyridazinone derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][4] This selectivity for COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
- **Antimicrobial and Antifungal Activity:** The pyridazine scaffold has been explored for the development of new anti-infective agents. Various substituted derivatives have shown promising activity against a range of bacterial and fungal strains.[1]
- **Central Nervous System (CNS) Activity:** Some pyridazine derivatives have been found to be active in the central nervous system, with potential applications in neurodegenerative diseases by modulating pathways like the Phospholipase D (PLD) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative **3-chloro-6-hydrazinopyridazine** derivatives from various studies.

Table 1: Anticancer Activity of Pyridazine Derivatives

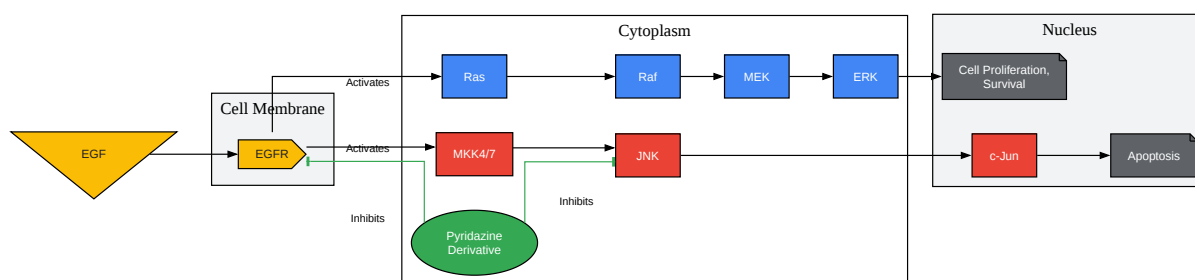
| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |
|----------|-------------------------|--------------|-----------|-----------|
| 5b | HCT-116 (Colon) | Cytotoxicity | <10 | [5] |
| 4e | MCF-7 (Breast) | Cytotoxicity | 1 - 10 | [6][7] |
| 4f | SK-MEL-28 (Melanoma) | Cytotoxicity | 1 - 10 | [6][7] |
| 11c | HepG2 (Liver) | Cytotoxicity | 7.43 | [8] |
| 11c | MCF-7 (Breast) | Cytotoxicity | 4.37 | [8] |
| 7b | HepG2 (Liver) | Cytotoxicity | 10.20 | [8] |
| 7b | MCF-7 (Breast) | Cytotoxicity | 7.39 | [8] |

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

| Compound | Enzyme/Target | Assay Type | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
|--------------|---------------|---------------------|--------------|---------------------------------|-----------|
| 5a | COX-2 | In vitro inhibition | 0.77 | 16.70 | [3] |
| 5f | COX-2 | In vitro inhibition | 1.89 | 13.38 | [3] |
| 4c | COX-2 | In vitro inhibition | 0.26 | - | [4] |
| 6b | COX-2 | In vitro inhibition | 0.18 | 6.33 | [4] |
| Celecoxib | COX-2 | In vitro inhibition | 0.35 | 37.03 | [3] |
| Indomethacin | COX-1/COX-2 | In vitro inhibition | 0.42 (COX-2) | 0.50 | [3] |

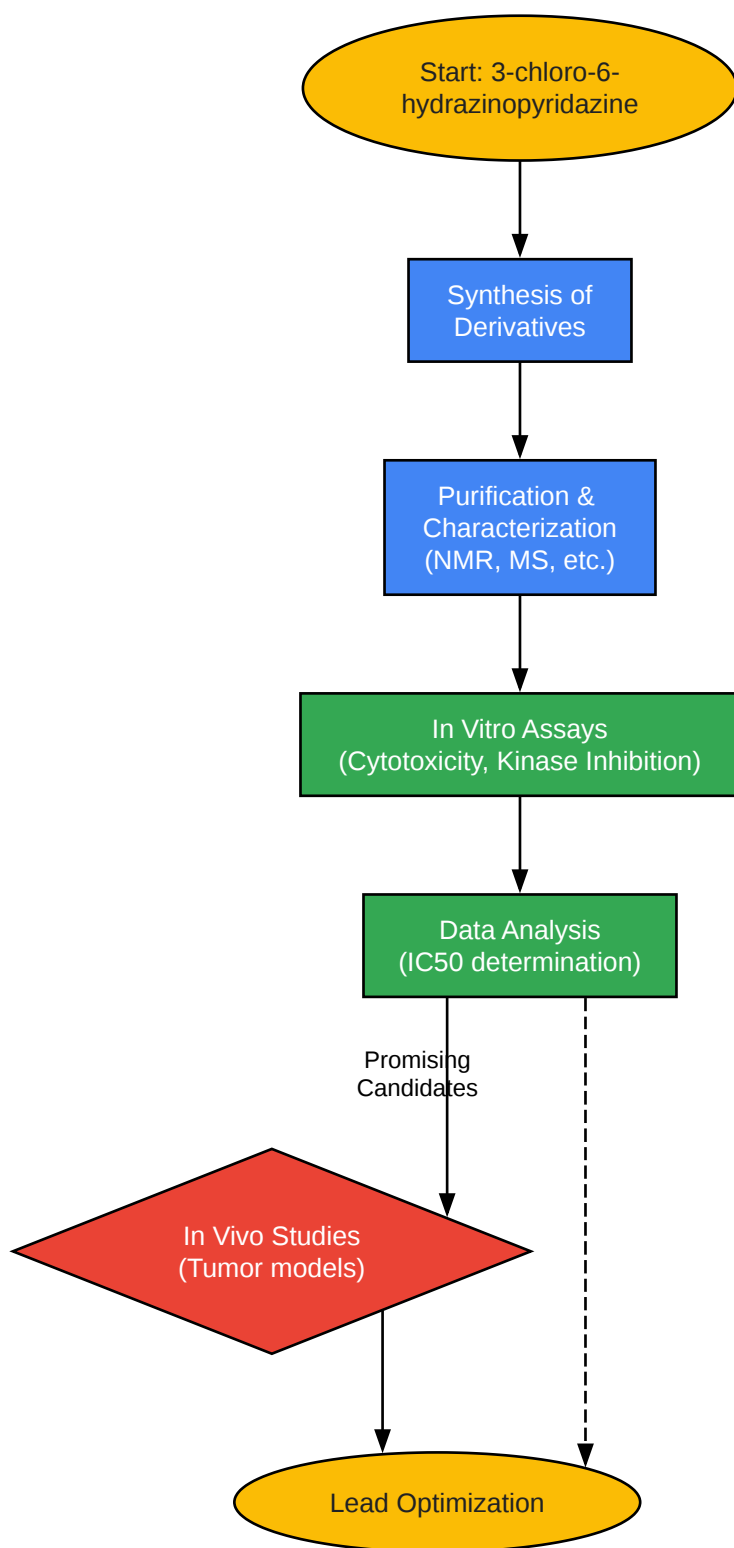
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by **3-chloro-6-hydrazinopyridazine** derivatives and a general workflow for their synthesis and evaluation.



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Caption: EGFR and JNK Signaling Pathway Inhibition.



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